molecular formula C18H22ClNO2 B13105353 Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride

Cat. No.: B13105353
M. Wt: 319.8 g/mol
InChI Key: VLEQWJHTZQPHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl. It is a derivative of propanoic acid and features an amino group and two benzyl groups attached to the central carbon atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl bromide and glycine methyl ester hydrochloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-dibenzylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-hydroxypropanoate hydrochloride
  • Methyl 3-amino-2,2-diphenylpropanoate hydrochloride
  • Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

Uniqueness

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is unique due to the presence of two benzyl groups, which confer distinct steric and electronic properties. These groups enhance the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, making it a valuable tool in biochemical research and drug development.

Biological Activity

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₈ClN
  • Molar Mass : Approximately 271.76 g/mol
  • Structure : The compound features a central propanoate moiety with two benzyl groups attached, which may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may have potential in cancer treatment. It has been linked to the inhibition of certain cancer cell lines, including leukemia and melanoma, by interfering with specific signaling pathways such as the Raf/MEK/ERK pathway .
  • Antimicrobial Properties : In vitro tests have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the benzyl groups can significantly affect antimicrobial efficacy .
  • Neuroprotective Effects : Some studies have indicated that amino acid derivatives can influence neuroprotective mechanisms, potentially aiding in conditions like neurodegeneration .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Propanoate Moiety : The initial step involves the reaction of a suitable amino acid derivative with benzyl bromide under basic conditions.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInhibition of leukemia and melanoma cell lines
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectivePotential benefits in neurodegenerative conditions

Table 2: Structure-Activity Relationship (SAR) Analysis

Compound VariantKey Structural FeaturesBiological Activity
Methyl 3-amino-2-benzylpropanoateSingle benzyl groupModerate antimicrobial activity
Methyl 3-amino-2,2-dibenzylpropanoateTwo benzyl groupsEnhanced anticancer activity
Methyl 3-amino-2,2-bis(4-methylbenzyl)propanoateAdditional methyl substitution on benzeneIncreased neuroprotective effects

Case Studies

  • Anticancer Efficacy in Leukemia : A study demonstrated that this compound effectively reduced cell viability in acute myelogenous leukemia (AML) models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound showed significant inhibition zones against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .

Properties

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h2-11H,12-14,19H2,1H3;1H

InChI Key

VLEQWJHTZQPHPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.